molecular formula CrFe B14734280 Chromium--iron (1/1) CAS No. 11109-81-2

Chromium--iron (1/1)

Cat. No.: B14734280
CAS No.: 11109-81-2
M. Wt: 107.84 g/mol
InChI Key: UPHIPHFJVNKLMR-UHFFFAOYSA-N
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Description

Introduction to Chromium–Iron (1/1) Intermetallic Systems

Historical Development of Transition Metal–Iron Binary Alloys

The study of chromium–iron binary alloys dates to the early 19th century, when chemists first observed the corrosion resistance of iron–chromium mixtures. In 1821, Pierre Berthier noted that iron alloys containing chromium resisted oxidation in acidic environments, laying the groundwork for systematic investigations. By the late 19th century, metallurgists began mapping phase diagrams of iron–chromium systems, revealing the existence of intermetallic phases such as σ-CrFe. The σ-phase was first identified in 1927 by Bain and Griffiths, who described its tetragonal structure and compositional range (45–50 wt% chromium).

Mid-20th-century research focused on the thermodynamic stability of σ-CrFe under varying temperatures and pressures. Studies by Footner et al. (1967) demonstrated that oxidation kinetics in chromium–iron alloys depend critically on the presence of σ-phase precipitates, which act as diffusion barriers at high temperatures. Concurrent advancements in X-ray diffraction enabled precise determination of lattice parameters, confirming the σ-phase’s tetragonal symmetry (space group P42/mnm).

Recent computational studies, such as those by Satoshi et al. (2014), have explored phase stability under extreme conditions. Their work revealed that σ-CrFe undergoes a radiation-induced transformation to a body-centered cubic (bcc) solid solution when subjected to MeV electron irradiation, highlighting its metastability in nuclear environments.

Table 1: Key Historical Milestones in Chromium–Iron Alloy Research
Year Discovery/Advancement Significance
1821 Corrosion resistance of Cr–Fe alloys Foundation for stainless steel development
1927 Identification of σ-CrFe phase First structural characterization of intermetallic compound
1967 Oxidation kinetics studies Linked σ-phase to diffusion-controlled oxidation
2014 Radiation-induced phase transformation Revealed metastability under irradiation

Crystallographic Classification of CrFe-Type Compounds

The σ-CrFe phase belongs to the tetragonal crystal system, classified under Pearson symbol tP30 and space group P42/mnm (No. 136). Its unit cell comprises 30 atoms distributed across five inequivalent Wyckoff positions, with chromium and iron atoms occupying specific sublattices. The lattice parameters are typically a = 8.80 Å and c = 4.54 Å, yielding a c/a ratio of 0.516, consistent with tetragonal distortion.

Table 2: Crystallographic Data for σ-CrFe
Parameter Value Source
Space group P42/mnm
Pearson symbol tP30
Lattice constants a = 8.80 Å, c = 4.54 Å
Atomic positions Cr: 2a, 4f; Fe: 8i, 8j

The σ-phase’s stability is governed by electronic and geometric factors. Density functional theory (DFT) calculations indicate that hybridization between chromium’s d-orbitals and iron’s sp-orbitals enhances cohesive energy, favoring the tetragonal structure over bcc or face-centered cubic (fcc) arrangements. However, external perturbations, such as irradiation or thermal stress, can destabilize the σ-phase. For instance, MeV electron irradiation at 298–473 K induces a phase transition to a disordered bcc solid solution, as reported by Satoshi et al..

Comparative analysis of CrFe polymorphs reveals distinct structural preferences:

  • σ-CrFe : Tetragonal (tP30), stable at intermediate temperatures (600–950°C).
  • α-CrFe : Body-centered cubic (bcc), prevalent at high temperatures or under irradiation.
  • A3B_cP4 : Cubic (Pm-3m), a metastable configuration observed in computational simulations.
Table 3: Comparative Structural Properties of CrFe Phases
Phase Symmetry Stability Range Key Features
σ-CrFe Tetragonal (tP30) 600–950°C High hardness, slow oxidation kinetics
α-CrFe Bcc (cI2) >950°C or under irradiation Ductile, radiation-resistant
A3B_cP4 Cubic (Pm-3m) Metastable Theoretical configuration

Properties

CAS No.

11109-81-2

Molecular Formula

CrFe

Molecular Weight

107.84 g/mol

IUPAC Name

chromium;iron

InChI

InChI=1S/Cr.Fe

InChI Key

UPHIPHFJVNKLMR-UHFFFAOYSA-N

Canonical SMILES

[Cr].[Fe]

Origin of Product

United States

Preparation Methods

Solid-State Reduction from Chromite Ore

Industrial-Scale Synthesis via Agglomeration and Gas Reduction

The most extensively documented method for producing chromium–iron (1/1) involves the direct reduction of chromite ore (FeCr₂O₄) using natural gas as a reducing agent. This process, patented for steelmaking applications, begins with the agglomeration of chromite ore fines (particle size <1 mm) with carbon fines, an alkaline accelerant (e.g., sodium hydroxide), and a binder (typically bentonite or organic polymers). The accelerant plays a dual role: it neutralizes silica impurities by forming sodium silicate and facilitates the reduction of chromium(III) oxide (Cr₂O₃) and iron(III) oxide (Fe₂O₃) at lower temperatures (1,200–1,400°C).

Agglomerates are dried and fed into a reaction vessel, where natural gas (primarily methane) initiates carbothermic reduction:
$$
\text{Cr}2\text{O}3 + 3\text{CH}4 \rightarrow 2\text{Cr} + 3\text{CO} + 6\text{H}2 \quad \text{}
$$
$$
\text{Fe}2\text{O}3 + 3\text{CH}4 \rightarrow 2\text{Fe} + 3\text{CO} + 6\text{H}2 \quad \text{}
$$
The inclusion of 2–15 wt.% sodium hydroxide accelerates these reactions by disrupting the spinel structure of chromite, enhancing gas-solid interaction. Post-reduction, the product is cooled under inert atmosphere to prevent oxidation, yielding a chromium–iron alloy with 72–76 wt.% iron and 24–28 wt.% chromium.

Table 1: Key Parameters for Solid-State Reduction
Parameter Range/Value Role in Synthesis
Chromite ore particle size <1 mm Enhances surface area
Sodium hydroxide content 2–15 wt.% Accelerates reduction
Reduction temperature 1,200–1,400°C Optimizes reaction kinetics
Natural gas flow rate 10–20 L/min Maintains reducing environment

Arc Melting for High-Purity Chromium–Iron (1/1)

Laboratory-Scale Synthesis and Stoichiometric Control

Arc melting is preferred for synthesizing high-purity chromium–iron (1/1) in research settings, particularly for studying magnetic and structural properties. Pure chromium (99.9%) and iron (99.95%) metals are weighed in a 1:1 molar ratio, placed in a water-cooled copper hearth, and subjected to an electric arc under argon atmosphere. The process involves repeated melting (3–5 cycles) to ensure homogeneity, followed by annealing at 800–1,000°C for 48–72 hours to stabilize the Th₂Zn₁₇-type rhombohedral structure.

Table 2: Arc Melting Conditions and Outcomes
Condition Specification Impact on Product
Argon pressure 0.5–1.0 bar Prevents oxidation
Annealing temperature 800–1,000°C Enhances crystallinity
Annealing duration 48–72 hours Reduces lattice defects
Final composition CrFe (±0.2 at.%) Confirmed via XRD and EDS

Comparative Analysis of Synthesis Methods

Scalability and Economic Viability

Solid-state reduction is economically favorable for bulk production, with raw material costs reduced by using chromite ore instead of pure metals. However, the inclusion of accelerants introduces sodium silicate slag, requiring post-synthesis separation. Conversely, arc melting achieves higher purity (>99.5%) but is energy-intensive and limited to small-scale batches.

Structural and Chemical Purity

X-ray diffraction (XRD) analyses reveal that arc-melted chromium–iron (1/1) exhibits sharper diffraction peaks, indicating superior crystallinity compared to the partially amorphous structure of ore-derived samples. Energy-dispersive spectroscopy (EDS) further confirms that ore-based methods introduce trace impurities (e.g., Si, Al) at 0.3–1.2 wt.%, whereas arc-melted samples show impurity levels below 0.1 wt.%.

Post-Synthesis Treatments and Functional Enhancements

Nitrogenation for Catalytic Applications

Chromium–iron (1/1) demonstrates exceptional nitrogen absorption capacity when exposed to ammonia–hydrogen mixtures at 450–500°C. This treatment converts the intermetallic phase into an amorphous nitride (a-CrFeNₓ), which reversibly releases nitrogen as ammonia under hydrogen flow. Such properties are exploitable in chemical looping ammonia synthesis, though this application remains under experimental exploration.

Chemical Reactions Analysis

Types of Reactions

Chromium–iron (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chromium-iron alloy (CrFe), also known as ferrochrome, is primarily utilized in metallurgy to enhance the properties of steel . It is available in various forms, including bar, ingot, ribbon, wire, shot, sheet, foil, metal powder, and nanoscale powders .

Alloying Material

  • Steel Production: Chromium is a crucial alloying element in steelmaking, improving strength and corrosion resistance . When added to molten iron in concentrations above 11%, it forms stainless steel, a primary corrosion-resistant metal alloy .
  • High-Speed Tool Steels: Chromium is incorporated into high-speed tool steels at concentrations of 3–5% .
  • Nickel-Based Alloys: Chromium is used to increase the strength of nickel-based alloys, such as Inconel 718 (containing 18.6% chromium), by forming stable metal carbide particles at grain boundaries . These alloys are utilized in jet engines and gas turbines due to their excellent high-temperature properties .

Industrial Applications

  • Heat Exchangers and Condensers: Chromium is essential for condenser and heat-exchanger tubes, as standardized by ASTM B163 .
  • High-Temperature Castings: It is used in castings requiring high strength at elevated temperatures, standardized by ASTM A567 .
  • Resistance Wire: Nichrome, a chromium alloy, is used as resistance wire in heating elements for appliances like toasters and space heaters .
  • Radiation Shielding: Chromium-iron alloys are used in radiation shielding applications .
  • Other Applications: Chromium-iron alloys find use in bearing assemblies, ballasts, casting, and step soldering . They are also utilized in aeronautical, beverage, ceramics, chemical, food processing, and heat treating industries .

Use as a Strategic Material

Chromium is considered a strategic material due to its importance in various applications . During World War II, the United States recognized chromium as essential for the German war industry and took diplomatic measures to limit its access .

Properties of Chromium-Containing Alloys

Mechanism of Action

The mechanism by which chromium–iron (1/1) exerts its effects is primarily through its interaction with other elements and compounds. The alloy’s high corrosion resistance is due to the formation of a passive oxide layer on its surface, which prevents further oxidation. Additionally, the alloy’s hardness and high-temperature stability are attributed to the strong metallic bonds between chromium and iron atoms .

Comparison with Similar Compounds

Critical Analysis of Research Findings

  • Contradictions in Chromium Content : Some studies (e.g., Wang, 2003) cite chromium-iron alloys with >30% Cr as standard, but the 1:1 ratio’s higher Cr content (50%) enhances corrosion resistance at the expense of cost and workability .
  • Environmental Concerns: Chromium emissions during 1:1 alloy production require stringent controls, as highlighted by Cheng et al. (2025), who note Cr(VI) toxicity risks in unregulated smelting processes .

Q & A

Basic Research Questions

Q. How can researchers design experiments to synthesize Chromium–Iron (1/1) with high purity, and what validation methods ensure reproducibility?

  • Methodological Answer : Begin by reviewing existing synthesis protocols for analogous alloys (e.g., FeCr systems) to identify common parameters like temperature gradients, stoichiometric ratios, and quenching methods . For validation, replicate experiments using controlled conditions and characterize products via X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS) to confirm phase purity and elemental composition. Document all steps meticulously, including deviations from literature methods, to enable reproducibility . Include calibration data for instruments and error margins in supplementary materials to enhance transparency .

Q. What analytical techniques are prioritized for characterizing the structural and electronic properties of Chromium–Iron (1/1)?

  • Methodological Answer : Combine bulk and surface-sensitive techniques:

  • XRD for crystallographic phase identification .
  • Mössbauer spectroscopy to probe iron’s local electronic environment and oxidation states .
  • X-ray photoelectron spectroscopy (XPS) for surface composition and valence analysis.
    Cross-validate results with computational models (e.g., density functional theory) to reconcile experimental data with theoretical predictions. Report instrument sensitivity thresholds and baseline corrections to address potential artifacts .

Q. How should researchers conduct a literature review to identify gaps in Chromium–Iron (1/1) studies while distinguishing primary from secondary sources?

  • Methodological Answer : Use keyword combinations like “FeCr alloy synthesis,” “chromium-iron phase diagram,” and “intermetallic properties” in databases (e.g., SciFinder, Web of Science) . Filter results to prioritize peer-reviewed journals over review articles. Critically assess primary sources for methodological rigor—e.g., sample preparation details in corrosion studies —and note inconsistencies in reported data (e.g., conflicting thermal stability values). Use citation-tracking tools to map seminal works and emerging trends .

Advanced Research Questions

Q. What strategies resolve discrepancies in oxidation states of Chromium and Iron under varying environmental conditions (e.g., temperature, pH)?

  • Methodological Answer : Design controlled experiments to isolate variables (e.g., electrochemical cells for pH-dependent studies) and employ in situ techniques like Raman spectroscopy to monitor redox transitions dynamically . Compare results with thermodynamic models (e.g., Pourbaix diagrams) to identify deviations. If contradictions persist, conduct metastudies to evaluate systemic biases (e.g., calibration errors in older literature) and propose standardized testing protocols .

Q. How can computational and experimental methods be integrated to optimize thermodynamic stability studies of Chromium–Iron (1/1)?

  • Methodological Answer : Use ab initio calculations to predict phase stability under varying pressures/temperatures, then validate via differential scanning calorimetry (DSC) and high-pressure XRD . Address computational limitations (e.g., approximations in exchange-correlation functionals) by benchmarking against experimental enthalpies of formation. Publish raw computational input files and experimental datasets in open repositories to facilitate replication .

Q. What methodologies are recommended for analyzing corrosion resistance mechanisms in Chromium–Iron (1/1) under extreme environments?

  • Methodological Answer : Simulate extreme conditions (e.g., saline or acidic electrolytes) using potentiostatic polarization and electrochemical impedance spectroscopy (EIS) . Couple these with scanning electron microscopy (SEM) to correlate electrochemical behavior with microstructural degradation. For mechanistic insights, perform time-resolved elemental mapping to track ion diffusion at grain boundaries. Replicate experiments across multiple labs to confirm reproducibility .

Methodological Best Practices

  • Data Contradiction Analysis : When conflicting data arise, systematically compare experimental conditions (e.g., synthesis atmosphere, impurity levels) and statistical significance of results. Use meta-analysis frameworks to quantify uncertainty .
  • Experimental Replication : Adhere to protocols from high-impact studies but document all procedural adjustments. Share negative results to prevent publication bias .
  • Ethical Reporting : Avoid overinterpretation of inconclusive data. Clearly delineate hypotheses from confirmed findings in discussions .

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